Tert-butyl N-(1-oxopentan-3-YL)carbamate

Description

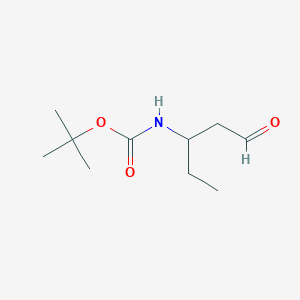

Tert-butyl N-(1-oxopentan-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical reactions.

Properties

CAS No. |

1781575-65-2 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(1-oxopentan-3-yl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13) |

InChI Key |

VEVHRUHHMAZBRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(1-oxopentan-3-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-aminopentan-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity. The final product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Tert-butyl N-(1-oxopentan-3-yl)carbamate is a carbamate compound with a tert-butyl group attached to the nitrogen atom and a 1-oxopentan-3-yl group linked to the carbonyl carbon. Its molecular formula is C11H21NO3, with a molecular weight of approximately 215.29 g/mol. The compound's stability and solubility in organic solvents make it suitable for various chemical applications.

Applications

This compound and its derivatives have applications across various fields:

- Organic Synthesis: N-Acylsulfonamide derivatives, including this compound, are valuable in organic synthesis .

- Drug Discovery: These derivatives also play a role in drug discovery .

- Peptidomimetics: this compound can be used in designing peptidomimetic compounds with inhibitory activities .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets. Compounds in this class may interact with enzymes or receptors due to their structural characteristics. Further research could elucidate specific targets and mechanisms of action, enhancing understanding of its potential therapeutic applications.

Related Compounds

Other related compounds and their applications include:

- Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate: Also known as (S)-tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate, this compound has a molecular weight of 215.29 g/mol .

- (S)-tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate: This colorless oil has applications in preparing tripeptides .

- (S)-Ttert-butyl(1-(4-nitrophenylsulfonamido)-1-oxo-3-phenylpropan-2-yl) carbamate: This carbamate is used in the synthesis of N-acylsulfonamide derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxopentan-3-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine. The molecular targets and pathways involved include the stabilization of intermediates and the facilitation of selective reactions .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate

- Tert-butyl N-(3-oxopentan-2-yl)carbamate

- Tert-butyl N-(2,3,3-trimethyl-1-oxopentan-2-yl)carbamate

Uniqueness

Tert-butyl N-(1-oxopentan-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under acidic conditions. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the efficient production of complex molecules .

Biological Activity

Tert-butyl N-(1-oxopentan-3-YL)carbamate is a synthetic organic compound belonging to the carbamate family. Its structure includes a tert-butyl group attached to the nitrogen atom of the carbamate, with a 1-oxopentan-3-yl group linked to the carbonyl carbon. This compound has garnered interest due to its potential biological activity, particularly in enzyme interactions and as a pharmaceutical intermediate.

Research indicates that this compound may interact with enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to either inhibition or modulation of enzymatic activity, depending on the specific molecular targets involved. The carbamate moiety is crucial for these interactions, allowing the compound to act as an inhibitor or activator of various enzymes.

Enzyme Interaction Studies

The compound's ability to bind to active sites can block substrate access, thereby inhibiting enzymatic functions. This behavior is significant in drug design, where such compounds can be tailored to modulate biological pathways effectively.

Pharmacological Applications

This compound has been explored for its potential applications in various fields:

- Pharmaceutical Development : As an intermediate in organic synthesis, it may serve as a precursor for more complex molecules with enhanced biological activities.

- Prodrug Design : Similar compounds have been utilized as prodrugs to enhance the bioavailability of therapeutic agents by modifying their pharmacokinetic properties .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate | 124754-81-0 | Contains a methyl group at position 4 |

| Tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate | 198493-29-7 | Variation in oxo group position |

| Tert-butyl N-(4-methyl-1-oxopentan-1-yl)carbamate | Not specified | Different oxo group positioning affecting reactivity |

Uniqueness : this compound is distinguished by its specific oxo group positioning and the steric hindrance provided by the tert-butyl group, which influences its reactivity and stability compared to similar compounds.

Study on Enzyme Inhibition

A study focused on the enzyme inhibition potential of this compound revealed that it could effectively inhibit certain proteases. The research demonstrated that this compound could serve as a lead structure for developing more potent inhibitors against specific enzymes involved in disease pathways .

Pharmacokinetic Evaluation

In vivo studies have shown that derivatives of carbamates can protect active compounds from first-pass metabolism, enhancing their systemic availability. Such findings suggest that this compound could be developed into prodrugs, improving the delivery of therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.